molecular formula C20H24N10O B2977416 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲甲酮 CAS No. 1797185-83-1

(1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲甲酮

货号: B2977416
CAS 编号: 1797185-83-1
分子量: 420.481
InChI 键: HJWZXVBEMIMIHD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of 1,2,4-triazole . Triazole derivatives are known for their potential as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines . Some of these compounds have shown promising cytotoxic activity .


Synthesis Analysis

The synthesis of similar 1,2,4-triazole derivatives has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been established by NMR and MS analysis . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic techniques . For example, the 1H-NMR spectrum of some compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

科学研究应用

血清素受体拮抗活性

Watanabe 等人(1992 年)的一项研究合成了一系列化合物,包括与 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲甲酮密切相关的结构,它们表现出有效的 5-HT2 拮抗活性。此类化合物比利坦塞林的活性更大,突出了它们在调节血清素受体方面的潜力,而体内没有表现出 α1 拮抗活性。这表明它们在治疗受血清素受体影响的疾病(例如精神疾病)方面的应用 (Watanabe 等人,1992 年)

组胺 H3 受体拮抗剂

Swanson 等人(2009 年)对由杂环核心组成的分子进行的研究鉴定了人组胺 H(3) 受体的高亲和力、选择性拮抗剂。这类化合物,包括所述化学结构的变体,已显示出穿过血脑屏障并占据 H(3) 受体的潜力,表明它们可用于治疗神经系统疾病 (Swanson 等人,2009 年)

二肽基肽酶 IV 抑制剂

Sharma 等人(2012 年)研究了一种与 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲甲酮在结构上相关的化合物作为二肽基肽酶 IV 抑制剂的作用。这项研究重点关注了该化合物在大鼠、狗和人类中的药代动力学、代谢和排泄,强调了其在治疗 2 型糖尿病中的潜力 (Sharma 等人,2012 年)

CB1 大麻素受体相互作用

对与所述化合物在结构上相关的拮抗剂与 CB1 大麻素受体的分子相互作用的研究提供了选择性受体调节剂设计的见解。此类研究有助于开发针对内源性大麻素系统治疗各种疾病的治疗剂 (Shim 等人,2002 年)

TRPV4 通道拮抗剂

Tsuno 等人(2017 年)发现了一系列化合物,包括与 (1-(6-(1H-1,2,4-三唑-1-基)嘧啶-4-基)哌啶-4-基)(4-(嘧啶-2-基)哌嗪-1-基)甲甲酮结构相似的化合物,作为选择性瞬时受体电位香草素 4 (TRPV4) 通道拮抗剂。这些化合物在诱发性痛觉过度的模型中表现出镇痛作用,表明它们在疼痛管理中的潜在应用 (Tsuno 等人,2017 年)

作用机制

The mechanism of action of similar compounds involves inhibition of cancer cell proliferation . Some compounds have been found to induce apoptosis in cancer cells .

未来方向

The results indicate that 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . Further investigation and optimization of these compounds could lead to the development of effective anticancer drugs.

属性

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N10O/c31-19(28-8-10-29(11-9-28)20-22-4-1-5-23-20)16-2-6-27(7-3-16)17-12-18(25-14-24-17)30-15-21-13-26-30/h1,4-5,12-16H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWZXVBEMIMIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。